molecular formula C15H17N9 B10985922 N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-b]pyridazin-6-amine

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B10985922
M. Wt: 323.36 g/mol
InChI Key: YVJDJKBJGKWSMM-UHFFFAOYSA-N
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Description

N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL-N-(5-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPENTYL)AMINE is a complex heterocyclic compound that features multiple nitrogen atoms within its structure. This compound is part of a broader class of azole-based heterocycles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL-N-(5-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPENTYL)AMINE typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the triazole and pyridazine rings through cyclization reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL-N-(5-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPENTYL)AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines. Substitution reactions typically result in alkylated or acylated derivatives .

Scientific Research Applications

N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL-N-(5-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPENTYL)AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL-N-(5-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPENTYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL-N-(5-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPENTYL)AMINE stands out due to its unique combination of triazole and pyridazine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N9

Molecular Weight

323.36 g/mol

IUPAC Name

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C15H17N9/c1(2-6-13-17-18-14-7-3-5-11-23(13)14)4-10-16-12-8-9-15-19-21-22-24(15)20-12/h3,5,7-9,11H,1-2,4,6,10H2,(H,16,20)

InChI Key

YVJDJKBJGKWSMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCCCNC3=NN4C(=NN=N4)C=C3

Origin of Product

United States

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